

The Pharmacological Profile of (R)-2-Phenylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Phenylmorpholine

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Abstract

(R)-2-Phenylmorpholine, the dextrorotatory enantiomer of 2-phenylmorpholine, is a psychoactive compound belonging to the substituted phenylmorpholine chemical class. It is closely related to the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine). This technical guide provides an in-depth overview of the pharmacological profile of **(R)-2-Phenylmorpholine**, focusing on its mechanism of action as a monoamine releasing agent. Quantitative data from in vitro assays are presented, along with detailed experimental protocols for key pharmacological studies. Furthermore, this guide includes visualizations of the primary signaling pathway and a typical experimental workflow to facilitate a comprehensive understanding of its pharmacological properties.

Introduction

(R)-2-Phenylmorpholine is a central nervous system (CNS) stimulant. Its pharmacological activity is primarily attributed to its interaction with monoamine transporters.^{[1][2]} Understanding the specific interactions with these transporters is crucial for elucidating its stimulant and anorectic effects. This document serves as a comprehensive resource for researchers and drug development professionals, providing detailed pharmacological data and methodologies for the study of **(R)-2-Phenylmorpholine** and related compounds.

Mechanism of Action

(R)-2-Phenylmorpholine acts as a potent and selective norepinephrine-dopamine releasing agent (NDRA).[3] Its primary mechanism of action involves the reversal of the normal function of the dopamine transporter (DAT) and the norepinephrine transporter (NET). Instead of reuptaking dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, **(R)-2-Phenylmorpholine** induces the transporters to efflux these neurotransmitters from the cytoplasm into the synapse.[4] This leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine, resulting in enhanced neurotransmission and the characteristic stimulant effects.[4] The compound has significantly weaker activity at the serotonin transporter (SERT).[5]

The process of monoamine release is complex and involves the compound being transported into the neuron by the monoamine transporters. Once inside, it is thought to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm.[6][7][8][9] This increase in cytoplasmic monoamine concentration then drives the reverse transport through DAT and NET.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for phenmetrazine, which serves as a close structural and functional analog of **(R)-2-Phenylmorpholine**. The data for the individual enantiomers of phenmetrazine are particularly relevant.

Table 1: Monoamine Transporter Release Activity (EC50 values in nM)

Compound	DAT	NET	SERT
(±)-Phenmetrazine	131	50.4	7765
(+)-Phenmetrazine	87.4	-	-
(-)-Phenmetrazine	415	-	-

Data sourced from Rothman et al., 2002.[1][2]

Table 2: Monoamine Transporter Uptake Inhibition Activity (IC50 values in µM)

Compound	DAT	NET	SERT
(±)-Phenmetrazine	1.93	1.2	>10
(+)-Phenmetrazine	-	-	-
(-)-Phenmetrazine	-	-	-

Data sourced from Mayer et al., 2018.

Experimental Protocols

Monoamine Transporter Release Assay (using Rat Brain Synaptosomes)

This protocol describes a method to measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).[3]

4.1.1. Materials and Reagents:

- Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)
- Sucrose buffer (0.32 M)
- Krebs-HEPES buffer
- Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)
- Test compound (**(R)-2-Phenylmorpholine**)
- Scintillation fluid and vials
- Glass fiber filters
- Homogenizer
- Centrifuge

4.1.2. Procedure:

- Synaptosome Preparation:
 - Homogenize fresh rat brain tissue in ice-cold sucrose buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomes.
 - Resuspend the synaptosomal pellet in Krebs-HEPES buffer.
- Radiolabel Loading:
 - Incubate the synaptosomes with the respective radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 30 minutes at 37°C.
- Release Assay:
 - Wash the radiolabeled synaptosomes with fresh buffer to remove excess radiolabel.
 - Aliquot the washed synaptosomes into tubes containing various concentrations of **(R)-2-Phenylmorpholine** or vehicle control.
 - Incubate for 10 minutes at 37°C.
 - Terminate the assay by rapid filtration through glass fiber filters to separate the released radioactivity (in the filtrate) from the radioactivity remaining in the synaptosomes (on the filter).
 - Measure the radioactivity in both the filtrate and the filter using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of total radioactivity released for each concentration of the test compound.

- Plot the percentage of release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Monoamine Transporter Uptake Inhibition Assay (Cell-Based)

This protocol outlines a method to measure the inhibition of radiolabeled monoamine uptake into cells expressing the respective transporters.^[10]

4.2.1. Materials and Reagents:

- HEK293 cells stably expressing human DAT, NET, or SERT
- Cell culture medium and supplements
- Krebs-HEPES buffer
- Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)
- Test compound (**(R)-2-Phenylmorpholine**)
- Scintillation fluid and vials
- 96-well microplates
- Cell harvester

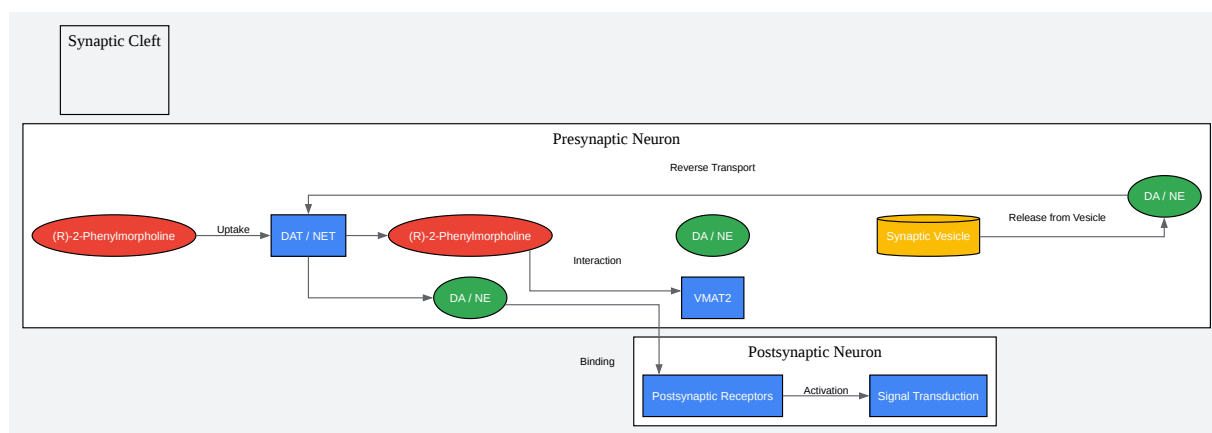
4.2.2. Procedure:

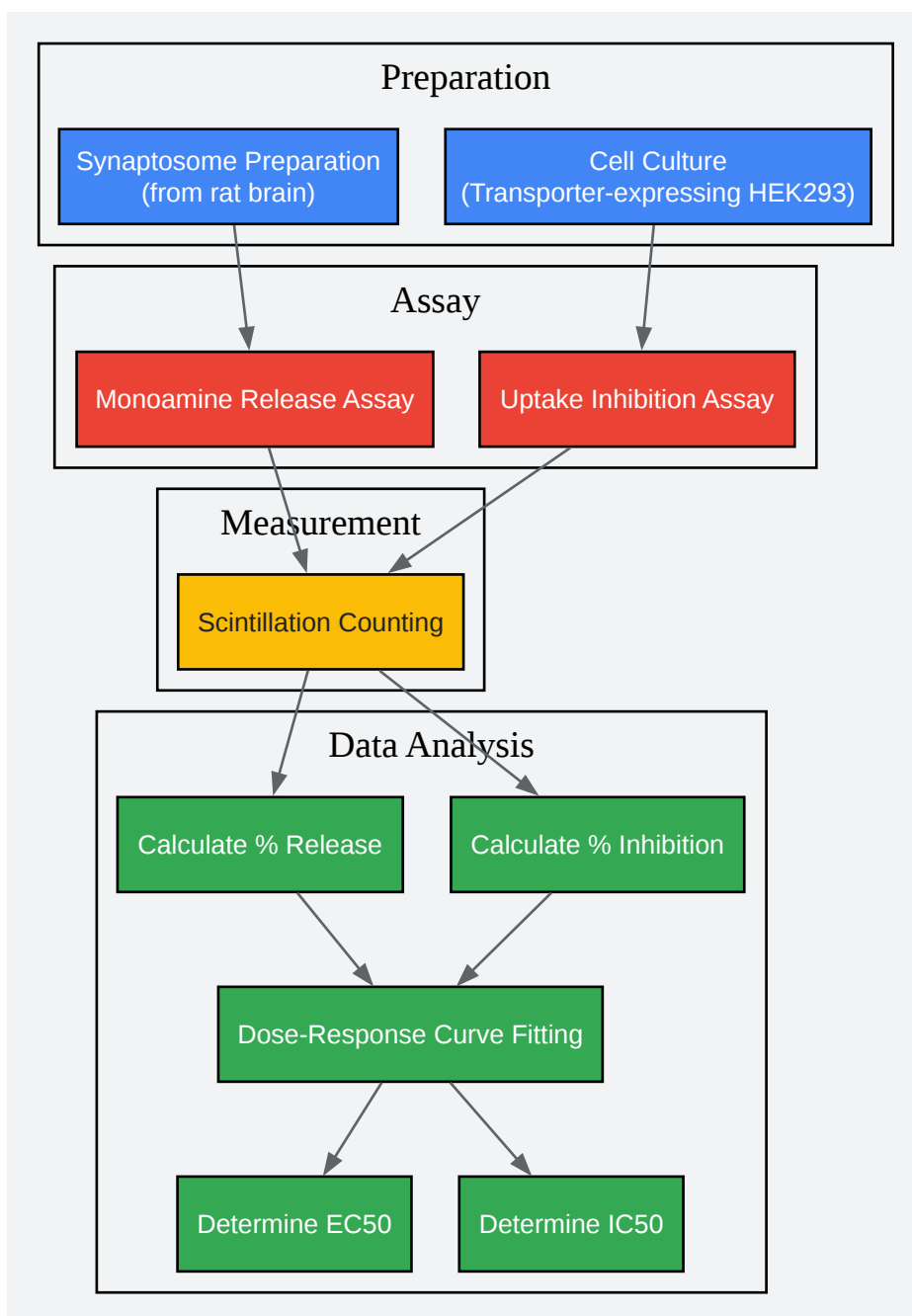
- Cell Culture:
 - Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach confluence.
 - Plate the cells in 96-well microplates and allow them to adhere overnight.
- Uptake Inhibition Assay:

- Wash the cells with Krebs-HEPES buffer.
- Pre-incubate the cells with various concentrations of **(R)-2-Phenylmorpholine** or vehicle control for 10 minutes at 37°C.
- Initiate the uptake by adding the respective radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine).
- Incubate for a short period (e.g., 5 minutes) at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer.
- Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of (R)-2-Phenylmorpholine





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- To cite this document: BenchChem. [The Pharmacological Profile of (R)-2-Phenylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036600#pharmacological-profile-of-r-2-phenylmorpholine]

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